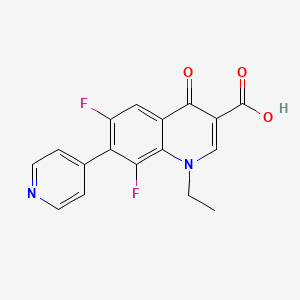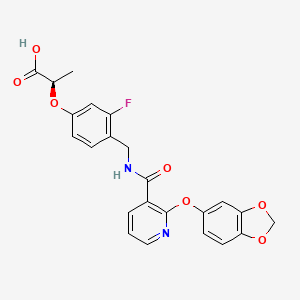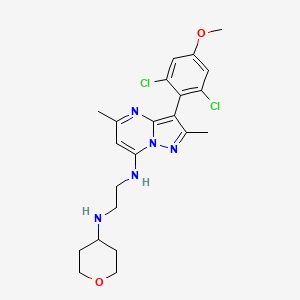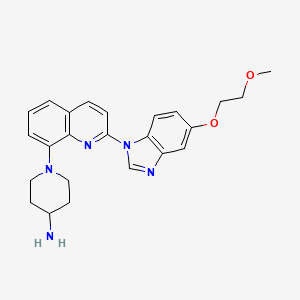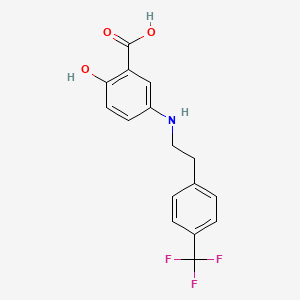
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Vue d'ensemble
Description
“Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-” is a chemical compound with the CAS number 927685-43-6 . It is also known as AAD-2004 or Crisdesalazine . The molecular formula of this compound is C16H14F3NO3 and its molecular weight is 325.28 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid group, a trifluoromethyl group, and an ethylamino group . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of >300 °C and a predicted boiling point of 496.4±45.0 °C . The predicted density is 1.410±0.06 g/cm3 . The predicted pKa, a measure of the acidity of the compound, is 2.31±0.10 .Applications De Recherche Scientifique
-
- Application Summary : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
- Methods of Application : Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
- Results or Outcomes : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
-
- Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- Methods of Application : There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts .
- Results or Outcomes : The motif of benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery .
-
Antifungal Activity of Salicylanilides and Their Esters
- Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been studied for their potential as antimycotic agents . They were assayed in vitro against eight fungal strains .
- Methods of Application : The compounds were synthesized and their analytical data were presented. They were then assayed in vitro as potential antimycotic agents .
- Results or Outcomes : The antifungal activity of these derivatives was not uniform, and molds showed a higher susceptibility than yeasts .
-
Fluorinated Building Blocks
- Application Summary : 2-Hydroxy-4-(trifluoromethyl)benzoic acid is a fluorinated building block . It is used in the synthesis of various organic compounds .
- Methods of Application : This compound is used in the synthesis of various organic compounds .
- Results or Outcomes : The specific outcomes depend on the specific synthesis process and the compounds being synthesized .
-
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
- Application Summary : 4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- Methods of Application : The synthesis was carried out via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results or Outcomes : The synthesis resulted in the formation of salicylanilide 4-(trifluoromethyl)benzoates .
-
Treatment of Benign Prostatic Hyperplasia
- Application Summary : A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
- Methods of Application : The salt of 3,4,5-trifluorobenzoic acid is used in the formulation of naftopidil, a drug used in the treatment of benign prostatic hyperplasia .
- Results or Outcomes : The use of this salt improves the solubility and permeability of naftopidil, potentially improving its effectiveness in treating benign prostatic hyperplasia .
-
Antimicrobial Agents
- Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been studied for their potential as antimicrobial agents . They were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application : The compounds were synthesized and their analytical data were presented. They were then assayed in vitro as potential antimycotic agents .
- Results or Outcomes : The antifungal activity of these derivatives was not uniform, and molds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
-
Fluorinated Building Blocks
- Application Summary : 2-Hydroxy-4-(trifluoromethyl)benzoic acid is a fluorinated building block . It is used in the synthesis of various organic compounds .
- Methods of Application : This compound is used in the synthesis of various organic compounds .
- Results or Outcomes : The specific outcomes depend on the specific synthesis process and the compounds being synthesized .
-
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
- Application Summary : 4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- Methods of Application : The synthesis was carried out via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results or Outcomes : The synthesis resulted in the formation of salicylanilide 4-(trifluoromethyl)benzoates .
-
Treatment of Benign Prostatic Hyperplasia
- Application Summary : A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
- Methods of Application : The salt of 3,4,5-trifluorobenzoic acid is used in the formulation of naftopidil, a drug used in the treatment of benign prostatic hyperplasia .
- Results or Outcomes : The use of this salt improves the solubility and permeability of naftopidil, potentially improving its effectiveness in treating benign prostatic hyperplasia .
Propriétés
IUPAC Name |
2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMVACIBQLDZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)- | |
CAS RN |
927685-43-6 | |
| Record name | AAD-2004 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRISDESALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)
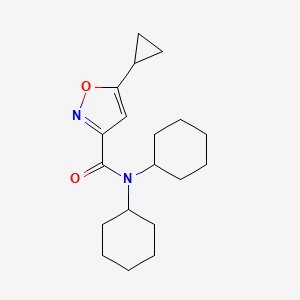
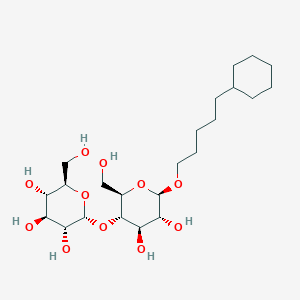


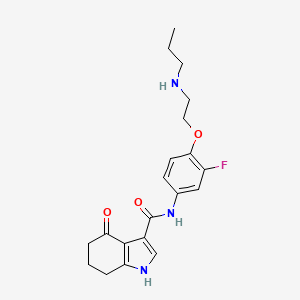
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
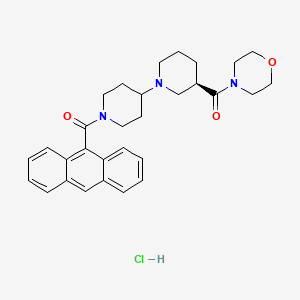
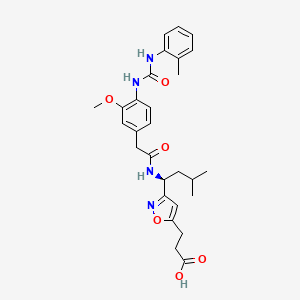
![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)
